5-Methyl-2-(methylsulfonyl)pyrimidine
Overview
Description
5-Methyl-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C6H8N2O2S. It is a solid substance .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include 5-Methyl-2-(methylsulfonyl)pyrimidine, has been reported in the literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The linear formula of 5-Methyl-2-(methylsulfonyl)pyrimidine is C6H8N2O2S . The InChI key, which is a unique identifier for chemical substances, is GJPPOSKFOFNBGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Methyl-2-(methylsulfonyl)pyrimidine is a solid substance . Its molecular weight is 172.21 g/mol. The InChI key is GJPPOSKFOFNBGK-UHFFFAOYSA-N .Scientific Research Applications
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- Application : Pyrimidinophanes are macrocycles consisting of pyrimidine moieties bridged to each other with alkyl spacers . Most of the known pyrimidinophanes originate from pyrimidinic nucleobase uracil and its 5 (6)-substituted derivatives .
- Method : The synthesis of these macrocycles involves the use of pyrimidine chemistry features . For example, a pyrimidinophane in which uracil units are linked by the C 5 CH 2 C 5′-spacer has been synthesized using this reaction with paraformaldehyde to afford 5,5′-methylenebis[(2-hydroxyethyl)-3,6-dimethyluracil] starting from (2-hydroxyethyl)-3,6-dimethyluracil .
- Results : These macrocycles have been of special interest in connection with stacking structures in DNA and photodimerization of pyrimidine nucleobases in DNA by ultraviolet light .
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- Application : Some pyrimidine derivatives, such as 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, have been recognized as NF-κB and AP-1 inhibitors .
- Method : These compounds were identified through solution-phase parallel synthesis and high throughput evaluation .
- Results : The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
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- Application : Indole derivatives, which can include pyrimidine structures, have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : The synthesis of these compounds involves the use of indole chemistry features . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : These compounds have shown potential in various biological applications. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
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- Application : Pyrimidine derivatives are used as intermediates in the synthesis of certain herbicides .
- Method : The specific methods of synthesis would depend on the particular herbicide being produced .
- Results : The resulting herbicides can be used for weed control in various agricultural applications .
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- Application : Pyrimidine derivatives with a methylsulfonyl group have been used in the synthesis of hyperbranched poly(arylene pyrimidine ether)s .
- Method : The synthesis involves using a novel leaving group, methylsulfonyl activated by pyrimidine . 4,6-Dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .
- Results : The resulting polymers could have potential applications in various areas, although the specific properties and uses of these polymers were not detailed in the source .
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- Application : 4,6-Dimethoxy-2-methylsulfonylpyrimidine is used as an intermediate in the synthesis of certain herbicides .
- Method : The specific methods of synthesis would depend on the particular herbicide being produced .
- Results : The resulting herbicides can be used for weed control in various agricultural applications .
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-7-6(8-4-5)11(2,9)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXMPLKKSLHNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705230 | |
Record name | 2-(Methanesulfonyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylsulfonyl)pyrimidine | |
CAS RN |
38275-45-5 | |
Record name | 2-(Methanesulfonyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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